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Compound Name:
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yl)ethanamine

Cat. No.: B15127743

Get Quote

Executive Summary: The Isomer Differentiation
Challenge
Methylisoxazole amines—specifically the isomers 3-amino-5-methylisoxazole and 5-amino-3-

methylisoxazole—serve as critical scaffolds in drug discovery, functioning as bioisosteres for

carboxylic acids and amides. Despite their structural similarity, these isomers exhibit distinct

fragmentation behaviors under Electron Ionization (EI) mass spectrometry.

The differentiation relies on a core mechanistic divergence: the specific ring-opening pathway

dictated by the substituents at the C3 and C5 positions.
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Isomer Structure Key Diagnostic Ion
Primary Neutral
Loss

3-Amino-5-

methylisoxazole
3-NH₂, 5-Me m/z 55 (Base/High)

Acetyl radical/cation

(43 Da)

5-Amino-3-

methylisoxazole
3-Me, 5-NH₂ m/z 57 (High) Acetonitrile (41 Da)

Mechanistic Foundation: Isoxazole Ring Cleavage
To interpret the spectra accurately, one must understand the Isoxazole-Acylazirine

Rearrangement. Upon ionization, the isoxazole ring does not simply shatter; it undergoes a

predictable sequence of isomerization and cleavage.

The General Pathway
N-O Bond Homolysis: The weakest bond (N-O) breaks first, forming a diradical or zwitterionic

intermediate.

Acylazirine Formation: The intermediate rearranges to a 2-acylazirine.

Ring Scission: The azirine ring cleaves to yield two distinct fragments: a Nitrile (R-CN) and a

Ketene/Carbonyl species.

The "3-Nitrile / 5-Ketene" Rule:

The substituent at Position 3 typically ends up in the Nitrile fragment.

The substituent at Position 5 typically ends up in the Ketene/Carbonyl fragment.

Detailed Fragmentation Analysis
A. 3-Amino-5-methylisoxazole (CAS 1072-67-9)
Structure: O-N=C(NH₂)-C(H)=C(CH₃)[1]

Fragmentation Logic:
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Position 3 (NH₂): Predicted to form Cyanamide (NH₂-CN, 42 Da).

Position 5 (CH₃): Predicted to form Methyl Ketene or Acetyl cation (CH₃-CO, 43 Da).

Observed Spectrum Analysis: The mass spectrum is dominated by the stability of the amino-

containing fragment.

Molecular Ion (M⁺): m/z 98 (Strong, stable aromatic system).

Primary Fragmentation: The ring opens. The 5-methyl group facilitates the formation of an

acetyl species.

Pathway: Loss of the acetyl group (mass 43).

Calculation: 98 (M⁺) - 43 (CH₃CO) = m/z 55.

Identity of m/z 55: The [C₂H₃N₂]⁺ ion (protonated cyanamide or amino-azirine fragment).

Secondary Ions: m/z 43 (Acetyl cation) is also observed, but m/z 55 is often the base peak or

second highest, serving as the diagnostic marker.

B. 5-Amino-3-methylisoxazole (CAS 14678-02-5)
Structure: O-N=C(CH₃)-C(H)=C(NH₂)

Fragmentation Logic:

Position 3 (CH₃): Predicted to form Acetonitrile (CH₃-CN, 41 Da).

Position 5 (NH₂): Predicted to form Amino Ketene / Carbamoyl species.

Observed Spectrum Analysis:

Molecular Ion (M⁺): m/z 98.

Primary Fragmentation: The 3-methyl group strongly directs the loss of acetonitrile, a very

stable neutral molecule.

Pathway: Loss of Acetonitrile (mass 41).
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Calculation: 98 (M⁺) - 41 (CH₃CN) = m/z 57.

Identity of m/z 57: The [C₂H₃NO]⁺ ion (Amino ketene radical cation).

Secondary Pathway: Loss of CO (28 Da) is also common in 5-aminoisoxazoles due to the

"enamine-like" character, leading to m/z 70, but the m/z 57 peak remains the primary

differentiator from the 3-amino isomer.

Visualizing the Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for isomer

differentiation.

3-Amino-5-methylisoxazole
(m/z 98)

Intermediate:
Acetyl-Cyanamide complex

N-O Cleavage

5-Amino-3-methylisoxazole
(m/z 98)

Intermediate:
Acetonitrile-Carbamoyl complex

N-O Cleavage

Diagnostic Ion: m/z 55
[C2H3N2]+Loss of CH3CO

Loss: Acetyl (43 Da)

Diagnostic Ion: m/z 57
[C2H3NO]+Loss of CH3CN

Loss: Acetonitrile (41 Da)

Click to download full resolution via product page

Caption: Divergent fragmentation pathways of methylisoxazole amine isomers. The position of

the methyl group dictates the neutral loss (Acetyl vs. Acetonitrile), resulting in distinct diagnostic

ions.

Experimental Protocol for Differentiation
To replicate these results and ensure unambiguous identification, follow this standardized GC-

MS or Direct Insertion Probe (DIP) protocol.
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Ionization: Electron Impact (EI) at 70 eV.

Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid

thermal degradation).

Analyzer: Quadrupole or Ion Trap (Unit resolution is sufficient).

Step-by-Step Workflow
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate. Avoid

acetonitrile as a solvent to prevent background interference with the m/z 41 diagnostic loss.

Injection: Inject 1 µL in split mode (10:1) to avoid detector saturation.

Data Acquisition: Scan range m/z 25–150.

Analysis Criteria:

Extract Ion Chromatogram (EIC) for m/z 55 and m/z 57.

If m/z 55 > m/z 57: Assign as 3-Amino-5-methylisoxazole.

If m/z 57 > m/z 55: Assign as 5-Amino-3-methylisoxazole.

Validation: Check for m/z 43 (Acetyl). It should be significantly higher in the 3-amino

isomer spectrum.
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Feature
3-Amino-5-
methylisoxazole

5-Amino-3-
methylisoxazole

CAS Number 1072-67-9 14678-02-5

Molecular Weight 98.10 98.10

Base Peak (Typical) m/z 98 or m/z 55 m/z 98 or m/z 43

Diagnostic Fragment m/z 55 m/z 57

Mechanism Loss of Acetyl (CH₃CO•) Loss of Acetonitrile (CH₃CN)

Secondary Fragments m/z 43 (Acetyl) m/z 42 (Cyanamide - minor)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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